molecular formula C7H11NO3 B1595301 4-Acrylamidobutyric acid CAS No. 53370-87-9

4-Acrylamidobutyric acid

Cat. No.: B1595301
CAS No.: 53370-87-9
M. Wt: 157.17 g/mol
InChI Key: YRXLABUVDQYDHV-UHFFFAOYSA-N
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Description

4-Acrylamidobutyric acid is an organic compound with the molecular formula C7H11NO3 It is characterized by the presence of both an acrylamide group and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acrylamidobutyric acid can be synthesized through the reaction of acryloyl chloride with 4-aminobutyric acid. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the acrylamide bond. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acrylamidobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine group.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acrylamide derivatives.

Scientific Research Applications

4-Acrylamidobutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-acrylamidobutyric acid involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

    4-Aminobutyric acid: Lacks the acrylamide group but shares the butyric acid moiety.

    Acrylamide: Contains the acrylamide group but lacks the butyric acid moiety.

    N-Acetyl-4-aminobutyric acid: Similar structure but with an acetyl group instead of an acrylamide group.

Uniqueness: 4-Acrylamidobutyric acid is unique due to the presence of both the acrylamide and butyric acid groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-(prop-2-enoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXLABUVDQYDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314821
Record name 4-ACRYLAMIDOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53370-87-9
Record name NSC288739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ACRYLAMIDOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-enamido)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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